GSK4112 vs. SR9009 & SR9011: Higher Potency in Cell-Free FRET Assays
In a direct, cell-free FRET assay measuring the interaction between REV-ERBα and an NCoR peptide, GSK4112 demonstrated an EC50 of 0.4 μM [1]. This value indicates higher potency in this specific biochemical context compared to the EC50 values for SR9009 (0.67 μM) and SR9011 (0.79 μM) measured in a Gal4 reporter assay [2]. While assay conditions differ, this suggests GSK4112 may be a more potent activator of the REV-ERBα-NCoR interaction in a purified system.
| Evidence Dimension | REV-ERBα activation (EC50) |
|---|---|
| Target Compound Data | 0.4 μM (FRET assay) |
| Comparator Or Baseline | SR9009: 0.67 μM; SR9011: 0.79 μM (Gal4 reporter assay) |
| Quantified Difference | 1.7-fold and 2.0-fold lower EC50, respectively |
| Conditions | Cell-free FRET assay (GSK4112) vs. cellular Gal4 reporter assay (SR9009, SR9011) |
Why This Matters
Selecting the most potent compound for a specific biochemical assay reduces the required concentration and minimizes potential off-target effects.
- [1] Grant, D. et al. GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα. ACS Chem. Biol. 5, 925-932 (2010). View Source
- [2] Kojetin, D.J. & Burris, T.P. REV-ERB and ROR nuclear receptors as drug targets. Nat. Rev. Drug Discov. 13, 197-216 (2014). View Source
